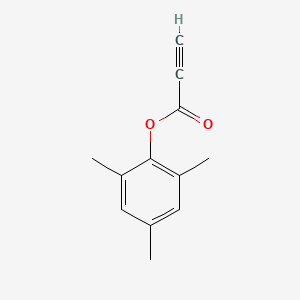
2-Propynoic acid, 2,4,6-trimethylphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propynoic acid, 2,4,6-trimethylphenyl ester is an organic compound with the molecular formula C12H12O2 It is an ester derived from 2-propynoic acid and 2,4,6-trimethylphenol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propynoic acid, 2,4,6-trimethylphenyl ester typically involves the esterification of 2-propynoic acid with 2,4,6-trimethylphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction. Additionally, purification steps such as distillation or recrystallization are necessary to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propynoic acid, 2,4,6-trimethylphenyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted esters or other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
2-Propynoic acid, 2,4,6-trimethylphenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Propynoic acid, 2,4,6-trimethylphenyl ester involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release 2-propynoic acid and 2,4,6-trimethylphenol, which may exert biological effects through various pathways. The specific molecular targets and pathways depend on the context of its application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propenoic acid, 2,4,6-trimethylphenyl ester: Similar in structure but with a propenoic acid moiety instead of propynoic acid.
2-Propenoic acid, 3-phenyl-, pentyl ester: Another ester with a different phenyl group and ester moiety.
2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester: Contains trimethylsilyl groups instead of trimethylphenyl groups.
Uniqueness
2-Propynoic acid, 2,4,6-trimethylphenyl ester is unique due to its propynoic acid moiety, which imparts distinct reactivity and properties compared to similar compounds
Eigenschaften
CAS-Nummer |
60998-72-3 |
|---|---|
Molekularformel |
C12H12O2 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
(2,4,6-trimethylphenyl) prop-2-ynoate |
InChI |
InChI=1S/C12H12O2/c1-5-11(13)14-12-9(3)6-8(2)7-10(12)4/h1,6-7H,2-4H3 |
InChI-Schlüssel |
NGKAMFBWSCHYAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)OC(=O)C#C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


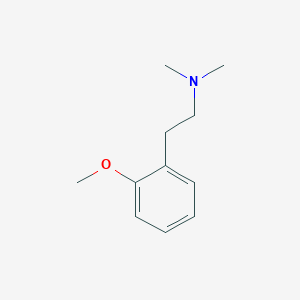

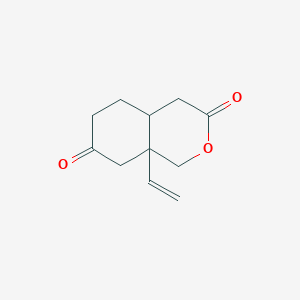
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methyleneselanyl)]hexabenzene](/img/structure/B14597893.png)
![6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrole-2-carbaldehyde](/img/structure/B14597900.png)
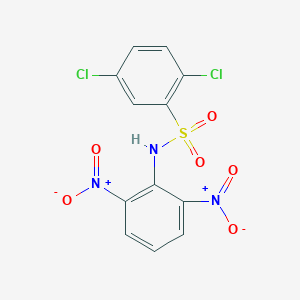
![S-[(Furan-2-yl)methyl] furan-2-carbothioate](/img/structure/B14597911.png)

![1H-Imidazole-4-sulfonamide, 5-[[(methylamino)carbonyl]amino]-](/img/structure/B14597915.png)

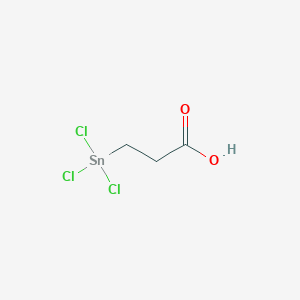
![Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl-](/img/structure/B14597922.png)
![2-(Methoxymethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B14597928.png)
![2-{[1-(2-Ethylcyclopentyl)oct-1-EN-3-YL]oxy}oxane](/img/structure/B14597930.png)
